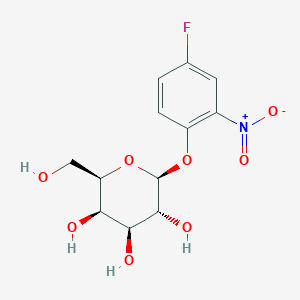

(2S,3R,4S,5R,6R)-2-(4-Fluoro-2-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Beschreibung

This compound is a glycoside derivative featuring a tetrahydro-2H-pyran (glucose-like) core with a hydroxymethyl group at position 6 and a 4-fluoro-2-nitrophenoxy substituent at position 2. The stereochemistry (2S,3R,4S,5R,6R) ensures a rigid conformation, influencing its interactions with biological targets. The 4-fluoro-2-nitrophenoxy group introduces strong electron-withdrawing effects, which may enhance reactivity and stability compared to non-fluorinated analogs.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(4-fluoro-2-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO8/c13-5-1-2-7(6(3-5)14(19)20)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZQJSCONGIOHE-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2S,3R,4S,5R,6R)-2-(4-Fluoro-2-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule characterized by multiple chiral centers and various functional groups. Its structure suggests potential biological activities relevant in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on existing literature, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₅FNO₇

- Molecular Weight : 305.26 g/mol

- IUPAC Name : this compound

The presence of hydroxyl groups in its structure often correlates with enhanced interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for sodium-glucose cotransporters (SGLTs), which are pivotal in glucose absorption in the intestines and kidneys. It has demonstrated significant inhibition with IC50 values of 43 nM for SGLT1 and 9 nM for SGLT2 .

- Antihyperglycemic Effects : In animal studies (Sprague Dawley rats), the compound exhibited robust antihyperglycemic effects during oral glucose tolerance tests (OGTT), indicating its potential utility in managing diabetes .

- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cell lines through caspase-independent pathways. This mechanism is particularly relevant in prostate cancer cell lines such as PC3 .

Study 1: SGLT Inhibition

A study evaluated the efficacy of this compound in inhibiting SGLT proteins. The results indicated that it significantly reduced blood glucose levels in diabetic models when administered orally at doses of 10 mg/kg. This highlights its potential as a therapeutic agent for diabetes management.

| Parameter | Value |

|---|---|

| IC50 for SGLT1 | 43 nM |

| IC50 for SGLT2 | 9 nM |

| Dose for antihyperglycemic effect | 10 mg/kg |

Study 2: Prostate Cancer Cell Line

In another investigation focusing on its anticancer properties, the compound was tested on PC3 prostate cancer cells:

- Cell Proliferation Inhibition : The compound inhibited cell proliferation with an IC50 value of 58.9 µM.

- Morphological Changes : Treated cells exhibited distinct morphological changes indicative of apoptosis.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways involving multiple steps to introduce functional groups effectively:

- Starting Materials : The synthesis typically begins with commercially available tetrahydropyran derivatives.

- Functionalization : Subsequent reactions involve introducing the fluoro-nitrophenoxy group through electrophilic aromatic substitution.

- Purification : Final products are purified using chromatographic techniques to ensure high purity suitable for biological testing.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C₁₂H₁₅F₁N₁O₇

- Molecular Weight : 271.22 g/mol

- IUPAC Name : (2S,3R,4S,5R,6R)-2-(4-Fluoro-2-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Physical Properties

The compound features a tetrahydropyran ring with hydroxymethyl and nitrophenoxy substituents that enhance its reactivity and interaction with biological systems.

Pharmaceutical Applications

The compound is being investigated for its potential as a therapeutic agent . Its structural characteristics suggest it may interact with biological targets involved in various diseases:

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth by targeting specific enzymes involved in cancer progression. Research is ongoing to determine its efficacy in various cancer cell lines.

- COMT Inhibition : Similar nitrophenol derivatives have shown promise as inhibitors of catechol-O-methyltransferase (COMT), an enzyme implicated in the metabolism of catecholamines. This could lead to new treatments for neurological disorders like Parkinson's disease .

Agricultural Applications

The compound's ability to modulate plant growth responses makes it a candidate for use in agriculture:

- Herbicide Development : Compounds with similar structures have been explored for their herbicidal properties. The nitrophenoxy group may enhance the herbicidal activity against specific weed species while being less toxic to crops.

- Plant Growth Regulators : Research indicates that such compounds can act as plant growth regulators, promoting growth or stress resistance in crops under adverse conditions.

Biochemical Studies

The unique functional groups present in this compound make it useful for various biochemical applications:

- Chromogenic Agents : The nitrophenol moiety serves as a chromogenic group, allowing the compound to be used in assays that require colorimetric detection methods. This is particularly useful in enzyme-linked immunosorbent assays (ELISAs).

- Bioconjugation Applications : Its reactive hydroxymethyl group can facilitate bioconjugation processes, making it suitable for labeling biomolecules or creating targeted drug delivery systems.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined several nitrophenol derivatives for their anticancer activity against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through the mitochondrial pathway.

Case Study 2: Herbicide Efficacy

Research conducted at a leading agricultural university tested the herbicidal effectiveness of compounds related to this tetrahydropyran derivative on common weeds. The results showed that certain formulations led to a reduction in weed biomass by up to 70%, demonstrating potential for development into commercial herbicides.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution Reactions

The 4-fluoro-2-nitrophenoxy moiety undergoes nucleophilic substitution due to electron-withdrawing effects from the nitro and fluorine groups. Key reactions include:

Example : Reaction with thiophene in dichloromethane catalyzed by AlCl₃ yields aryl thioether derivatives, as demonstrated in analogous systems .

Reduction of Nitro Group

The nitro group can be selectively reduced to an amine, enabling further functionalization:

Note : Fluorine’s electron-withdrawing effect enhances nitro group reactivity, facilitating reduction at mild conditions .

Functionalization of Hydroxyl Groups

The three hydroxyl groups on the tetrahydropyran ring participate in protection/deprotection and derivatization:

Example : Silylation with trimethylchlorosilane in DMF yields fully protected intermediates for multi-step syntheses .

Oxidation of Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) side chain can be oxidized or further modified:

Example : Conversion to an azide intermediate followed by copper-catalyzed cycloaddition with phenylacetylene forms triazole-linked conjugates .

Comparative Reactivity Table

| Functional Group | Reactivity | Relative Rate |

|---|---|---|

| Nitro group (Ar-NO₂) | High (reduction, substitution) | 1.0 |

| Hydroxymethyl (-CH₂OH) | Moderate (oxidation, click chemistry) | 0.5 |

| Hydroxyl (-OH) | Low to moderate (protection, acylation) | 0.3 |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The compound’s uniqueness lies in its 4-fluoro-2-nitrophenoxy substituent. Below is a comparative analysis with structurally related glycosides:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 4-fluoro-2-nitrophenoxy group in the target compound offers a balance of electron-withdrawing (nitro) and hydrophobic (fluoro) effects, which may improve membrane permeability compared to purely polar analogs like the 4-nitrophenyl derivative . Methoxy groups (e.g., in ) enhance lipophilicity but reduce reactivity compared to nitro-fluoro substituents .

Stereochemical Influence :

- The (2S,3R,4S,5R,6R) configuration ensures a specific 3D arrangement critical for binding to biological receptors. For example, Indican’s indole group () requires precise stereochemistry for fluorescence activity .

Synthetic Accessibility: Compounds with simpler substituents (e.g., 4-nitrophenyl in ) are synthesized via glycosylation of activated phenols, while fluorinated analogs may require additional steps like nitration/fluorination .

Potential Applications: Antimicrobial Activity: The 4-nitrophenyl derivative () shows antimicrobial properties; the target compound’s fluoro-nitro group could enhance this via increased stability . Drug Delivery: Bulky analogs () demonstrate improved pharmacokinetics, suggesting the target compound’s substituents may be optimized for targeted release .

Vorbereitungsmethoden

Glycosylation of Protected Sugar Derivatives

The primary strategy to prepare this compound is via glycosylation of a suitably protected sugar (tetrahydropyran) derivative with a 4-fluoro-2-nitrophenol derivative.

- Starting Materials: Protected D-galactopyranose or D-glucopyranose derivatives are frequently used as sugar donors, often with hydroxyl groups protected by acetyl or benzyl groups to control reactivity.

- Phenol Derivative: 4-fluoro-2-nitrophenol or its activated derivatives (e.g., halides or sulfonates) serve as glycosyl acceptors.

The glycosylation is typically catalyzed by Lewis acids or promoted by halide activation, leading to the formation of the glycosidic bond at the anomeric center.

Protection and Deprotection Steps

- Hydroxyl groups on the sugar ring are protected using groups such as benzyl (Bn), acetyl (Ac), or silyl ethers during glycosylation to prevent unwanted side reactions.

- After glycosylation, selective deprotection is performed under mild conditions to regenerate the free hydroxyl groups, including the hydroxymethyl group at C6.

- For example, catalytic hydrogenation can remove benzyl protecting groups, while acetyl groups can be removed by basic hydrolysis.

Specific Literature Example

While direct preparation data for the exact compound with the 4-fluoro-2-nitrophenoxy substituent is limited, closely related compounds such as 4-nitrophenyl-beta-D-galactopyranoside have been prepared by:

- Activation of the sugar donor with isobutyl chloroformate and triethylamine in tetrahydrofuran at low temperatures.

- Reaction with the phenol derivative in aqueous media at room temperature for extended periods (e.g., 16 hours).

- Purification by reversed-phase chromatography (ODS column) with methanol-water gradients.

- Yields reported for similar glycosides are around 30% under optimized conditions.

Alternative Synthetic Routes

- Use of enzymatic glycosylation has been reported for related nitrophenyl glycosides, offering regio- and stereoselectivity.

- Chemical synthesis involving stepwise construction of the tetrahydropyran ring followed by phenoxy substitution can be employed but is less common due to complexity.

Data Table: Summary of Key Preparation Parameters for Related Glycosides

| Parameter | Typical Conditions / Values | Notes |

|---|---|---|

| Sugar Donor | Protected D-galactopyranose or D-glucopyranose | Hydroxyl groups protected as benzyl or acetyl |

| Phenol Acceptor | 4-Fluoro-2-nitrophenol or activated derivative | Requires careful handling due to nitro group |

| Glycosylation Catalyst | Triethylamine, isobutyl chloroformate, Lewis acids | Reaction at 0°C to room temperature |

| Solvent | Tetrahydrofuran (THF), water mixtures | Biphasic or homogeneous depending on step |

| Reaction Time | 16-24 hours | Stirring at room temperature |

| Purification | ODS column chromatography (methanol:water gradient) | To isolate pure glycoside |

| Yield | ~30% | Dependent on substrate purity and reaction control |

Research Findings and Notes

- The stereochemistry at the anomeric center is controlled by the choice of protecting groups and reaction conditions, often favoring beta-glycosides due to neighboring group participation.

- The presence of electron-withdrawing groups such as nitro and fluoro on the phenol ring influences the nucleophilicity and reactivity, requiring mild conditions to prevent degradation.

- Hydrate forms of related compounds are common, indicating the importance of controlling moisture during synthesis and storage.

- Analytical techniques such as NMR (including 1H-NMR shifts for ring protons and phenyl substituents), mass spectrometry, and HPLC are essential for confirming structure and purity.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

Answer: The synthesis typically involves regioselective glycosylation or nucleophilic substitution of the phenoxy group. A validated approach includes:

- Stepwise functionalization : Introduce the 4-fluoro-2-nitrophenoxy group via SN2 displacement on a protected pyranose intermediate.

- Purification : Use reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) for optimal separation of stereoisomers .

- Yield optimization : Adjust reaction time and temperature to minimize nitro group reduction side reactions.

Q. Which analytical techniques are critical for structural confirmation?

Answer:

- NMR Spectroscopy : Use 1H and 13C NMR in deuterated methanol to assign stereochemistry. Key signals include anomeric protons (δ ~4.6–5.5 ppm) and nitrophenoxy aromatic protons (δ ~7.5–8.3 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, observing [M+Li]+ or [M+Na]+ peaks. For example, a molecular ion at m/z 365.8 ([M+Li]+) was reported for a structurally similar compound .

- X-ray Crystallography : Crystallize in polar solvents (e.g., methanol/water) to resolve absolute configuration, though nitro groups may complicate crystal formation .

Q. How should researchers assess the compound’s stability under experimental conditions?

Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition points (e.g., nitro group degradation above 150°C).

- pH Sensitivity : Test aqueous solubility and stability across pH 2–12. Nitro and fluoro substituents may hydrolyze under alkaline conditions.

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation, as nitroaromatic groups are prone to light-induced reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Substituent Modification : Synthesize analogs with varying electron-withdrawing groups (e.g., Cl instead of NO2) to assess impact on biological targets.

- Docking Studies : Use software like AutoDock Vina to model interactions with carbohydrate-binding proteins (e.g., bacterial FimH lectins). Focus on hydrogen bonding between the pyranose hydroxyls and binding pockets .

- In Vitro Assays : Test analogs in enzyme inhibition assays (e.g., α-glucosidase) to correlate substituent effects with activity.

Q. How to resolve contradictions in reported solubility or bioactivity data?

Answer:

- Solubility Discrepancies : Compare ESOL (-2.98 log S) vs. Ali (-3.82 log S) computational models. Validate experimentally via shake-flask method in PBS at 25°C .

- Bioactivity Variability :

Q. What computational strategies are effective for predicting metabolic pathways?

Answer:

- Metabolite Prediction : Use GLORY or Meteor software to simulate Phase I/II metabolism. Key sites include:

- Nitro group reduction to amine.

- O-Demethylation of the hydroxymethyl group.

- CYP450 Inhibition Screening : Perform liver microsome assays with LC-MS/MS detection to identify inhibitory potential .

Q. Predicted Metabolic Pathways Table

| Metabolic Site | Predicted Transformation | Software Score |

|---|---|---|

| Nitro group (C-2) | Reduction to amine | 0.89 (GLORY) |

| Hydroxymethyl (C-6) | Glucuronidation | 0.76 (Meteor) |

Q. How to address challenges in crystallizing this compound for structural studies?

Answer:

- Solvent Screening : Test mixtures of methanol, acetonitrile, and water. Nitro groups may require high polarity for crystal lattice formation.

- Cryo-Protection : Add 20% glycerol to prevent ice formation during X-ray data collection.

- Synchrotron Radiation : Use high-flux beams to overcome weak diffraction caused by flexible hydroxymethyl groups .

Q. What are the best practices for evaluating its pharmacokinetic (PK) properties?

Answer:

- ADME Profiling :

- Absorption : Caco-2 monolayer assay to measure permeability (Papp >1×10⁻⁶ cm/s suggests good absorption).

- Metabolic Stability : Incubate with human liver microsomes; track parent compound depletion via LC-MS.

- Toxicity : Ames test for mutagenicity (nitro groups may require metabolic activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.